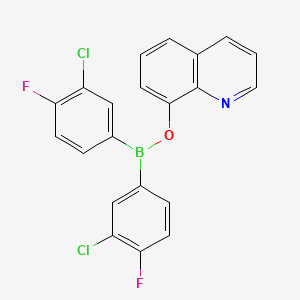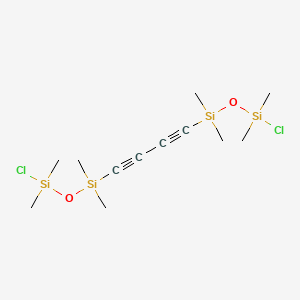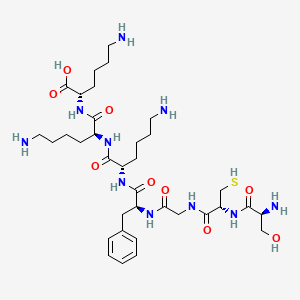
L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seril-L-cisteinilglicil-L-fenilalanil-L-lisil-L-lisil-L-lisina es un compuesto peptídico formado por siete aminoácidos. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos como la bioquímica, la medicina y los procesos industriales. La secuencia de aminoácidos en este péptido incluye serina, cisteína, glicina, fenilalanina y lisina, que contribuyen a sus propiedades y funciones únicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de L-Seril-L-cisteinilglicil-L-fenilalanil-L-lisil-L-lisil-L-lisina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de la resina: El primer aminoácido (L-serina) se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido (L-cisteína) se activa y se acopla a la cadena peptídica en crecimiento.
Repetición: Los pasos 2 y 3 se repiten para cada aminoácido posterior (glicina, L-fenilalanina, L-lisina, L-lisina, L-lisina).
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial
La producción industrial de este péptido puede implicar SPPS a gran escala o tecnología de ADN recombinante. En la tecnología de ADN recombinante, el gen que codifica el péptido se inserta en un sistema de expresión adecuado (por ejemplo, bacterias, levaduras), que luego produce el péptido en grandes cantidades. El péptido se purifica posteriormente mediante técnicas cromatográficas.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Seril-L-cisteinilglicil-L-fenilalanil-L-lisil-L-lisil-L-lisina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El residuo de cisteína puede formar enlaces disulfuro mediante oxidación.
Reducción: Los enlaces disulfuro se pueden reducir de nuevo a grupos tiol libres.
Sustitución: Los grupos amino en los residuos de lisina pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes
Oxidación: Se puede utilizar peróxido de hidrógeno o yodo para oxidar los residuos de cisteína.
Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol pueden reducir los enlaces disulfuro.
Sustitución: Reactivos como el anhídrido acético pueden acetilar los grupos amino en los residuos de lisina.
Productos principales
Oxidación: Formación de péptidos unidos por disulfuro.
Reducción: Regeneración de grupos tiol libres.
Sustitución: Péptidos acetilados.
Aplicaciones en investigación científica
L-Seril-L-cisteinilglicil-L-fenilalanil-L-lisil-L-lisil-L-lisina tiene varias aplicaciones en investigación científica:
Bioquímica: Se utiliza como péptido modelo para estudiar el plegamiento y la estabilidad de las proteínas.
Medicina: Posibles aplicaciones terapéuticas debido a su capacidad para formar estructuras estables e interactuar con dianas biológicas.
Industrial: Se utiliza en el desarrollo de materiales y recubrimientos basados en péptidos.
Aplicaciones Científicas De Investigación
L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industrial: Used in the development of peptide-based materials and coatings.
Mecanismo De Acción
El mecanismo de acción de L-Seril-L-cisteinilglicil-L-fenilalanil-L-lisil-L-lisil-L-lisina implica su interacción con dianas moleculares específicas. El residuo de cisteína puede formar enlaces disulfuro, lo que contribuye a la estabilidad del péptido. Los residuos de lisina proporcionan múltiples sitios para la interacción con moléculas cargadas negativamente, lo que aumenta la afinidad de unión y la especificidad del péptido.
Comparación Con Compuestos Similares
Compuestos similares
L-Serina-L-cisteína-L-glicina-L-fenilalanina-L-lisina: Estructura similar pero con menos residuos de lisina.
L-Serina-L-cisteína-L-glicina-L-fenilalanina-L-lisina-L-lisina: Estructura similar pero con un residuo de lisina menos.
Singularidad
L-Seril-L-cisteinilglicil-L-fenilalanil-L-lisil-L-lisil-L-lisina es única debido a su secuencia específica y la presencia de tres residuos de lisina, que mejoran sus propiedades de unión y estabilidad. Esto lo hace particularmente útil en aplicaciones que requieren interacciones fuertes y específicas con moléculas diana.
Propiedades
Número CAS |
649756-21-8 |
|---|---|
Fórmula molecular |
C35H60N10O9S |
Peso molecular |
797.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H60N10O9S/c36-15-7-4-12-24(32(50)42-25(13-5-8-16-37)33(51)44-26(35(53)54)14-6-9-17-38)43-34(52)27(18-22-10-2-1-3-11-22)41-29(47)19-40-31(49)28(21-55)45-30(48)23(39)20-46/h1-3,10-11,23-28,46,55H,4-9,12-21,36-39H2,(H,40,49)(H,41,47)(H,42,50)(H,43,52)(H,44,51)(H,45,48)(H,53,54)/t23-,24-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
HSDWYHVTNPXVNC-QUQVWLGBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


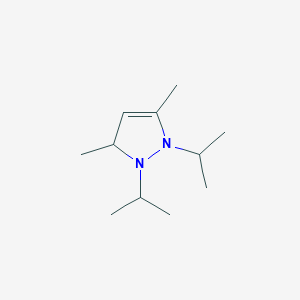
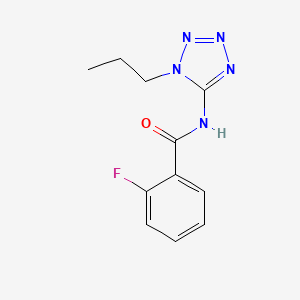
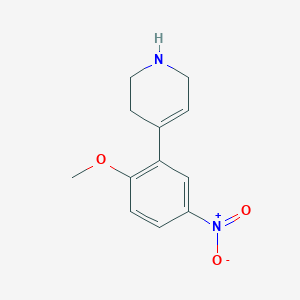
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
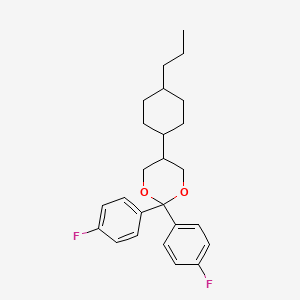
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
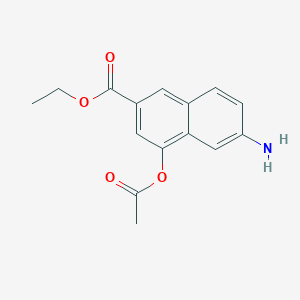
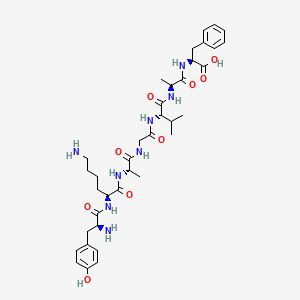
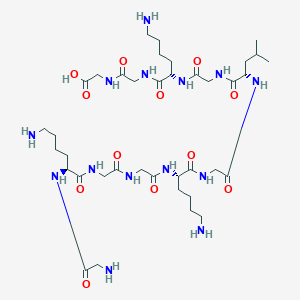
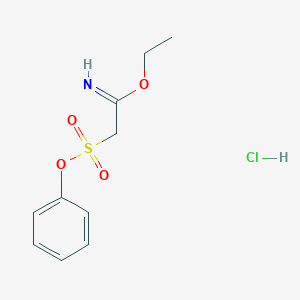
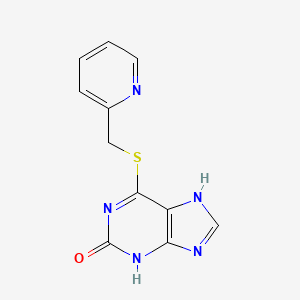
![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
